molecular formula C7H12N2O B3113135 1,4-Diazabicyclo[3.3.1]nonan-2-one CAS No. 1935284-30-2

1,4-Diazabicyclo[3.3.1]nonan-2-one

Cat. No.: B3113135
CAS No.: 1935284-30-2
M. Wt: 140.18 g/mol
InChI Key: ICSNXHTYOZRMRE-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[331]nonan-2-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a nine-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[3.3.1]nonan-2-one can be synthesized through several methods. One common approach involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method typically involves a one-step double condensation reaction, which is efficient and yields the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure the efficient formation of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.

    Substitution: Substitution reactions, particularly involving the nitrogen atoms, can yield a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications in catalysis and medicinal chemistry .

Scientific Research Applications

1,4-Diazabicyclo[3.3.1]nonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[3.3.1]nonan-2-one involves its interaction with various molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, making it an effective catalyst and ligand in various chemical reactions. The compound’s unique structure also allows it to interact with biological molecules, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A similar compound with a bicyclic structure but without nitrogen atoms.

    Bicyclo[3.3.1]nonan-9-one: Another related compound with a ketone functional group.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with methyl groups on the nitrogen atoms.

Uniqueness

1,4-Diazabicyclo[3.3.1]nonan-2-one is unique due to the presence of nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This makes it a versatile compound with applications in various fields, from catalysis to medicinal chemistry .

Properties

IUPAC Name

1,4-diazabicyclo[3.3.1]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-4-8-6-2-1-3-9(7)5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNXHTYOZRMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)C(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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